RoseOx

描述

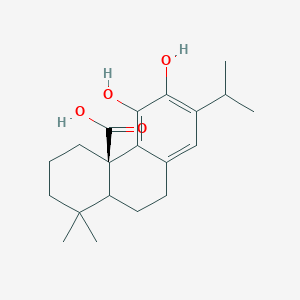

Structure

3D Structure

属性

CAS 编号 |

3650-09-7 |

|---|---|

分子式 |

C20H28O4 |

分子量 |

332.4 g/mol |

IUPAC 名称 |

(4aR)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-11(2)13-10-12-6-7-14-19(3,4)8-5-9-20(14,18(23)24)15(12)17(22)16(13)21/h10-11,14,21-22H,5-9H2,1-4H3,(H,23,24)/t14?,20-/m1/s1 |

InChI 键 |

QRYRORQUOLYVBU-YBMSBYLISA-N |

手性 SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3[C@@]2(CCCC3(C)C)C(=O)O)O)O |

规范 SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O |

外观 |

Solid powder |

沸点 |

499.00 to 503.00 °C. @ 760.00 mm Hg |

其他CAS编号 |

3650-09-7 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Salvin; Carnosic Acid; |

产品来源 |

United States |

Natural Occurrence, Biosynthesis, and Biotransformation

Oxidative Transformation and Derivative Formation

The ortho-diphenol structure of carnosic acid makes it prone to oxidation, leading to the formation of several derivatives. herbmedpharmacol.complos.org This oxidative transformation is a significant aspect of carnosic acid's chemistry and contributes to its biological activities. mdpi.com

Conversion to Carnosol (B190744), Rosmanol (B1679572), and Isorosmanol

Carnosic acid can be directly converted to carnosol through oxidation, which involves the formation of a lactone moiety between C-20 and C-7 and retention of the hydroxyl groups at C-11 and C-12. herbmedpharmacol.commdpi.com This conversion can occur via enzymatic dehydrogenation or free radical attack. nih.gov

Further oxidation of carnosol can lead to the formation of rosmanol and isorosmanol. imrpress.commdpi.com Rosmanol is formed by hydroxylation at C-7 on the lactone ring of carnosol. herbmedpharmacol.commdpi.com Isorosmanol is another oxidation product of carnosic acid. nih.gov The accumulation of rosmanol and isorosmanol, along with methylated isorosmanol, has been observed in rosemary plants subjected to drought stress. nih.gov This suggests that the formation of these oxidized derivatives is enhanced under conditions favoring free radical production, highlighting carnosic acid's role as an antioxidant in planta. nih.govnih.gov

The structures and molecular formulas of these compounds are presented below:

| Compound | Molecular Formula |

| Carnosic acid | C₂₀H₂₈O₄ |

| Carnosol | C₂₀H₂₆O₄ |

| Rosmanol | C₂₀H₂₆O₅ |

| Isorosmanol | C₂₀H₂₆O₅ |

Carnosic Acid as a Pro-Electrophilic Compound and Its Oxidative Activation

Carnosic acid is characterized as a pro-electrophilic compound. researchgate.netescholarship.orgnih.govmdpi.comthieme-connect.com This means it is not inherently electrophilic but can be converted into an active electrophilic form under specific conditions, particularly oxidative stress. researchgate.netescholarship.orgnih.govmdpi.comthieme-connect.com

The oxidative activation of carnosic acid involves its conversion from a catechol-type structure to a quinone-type structure. researchgate.netthieme-connect.com This transformation requires electron acceptors, such as reactive oxygen species (ROS). researchgate.net Upon oxidation, the carbon at position 14 [C(14)] of the quinone-type carnosic acid becomes electrophilic. thieme-connect.com

This electrophilic form of carnosic acid can then react with nucleophiles, specifically the cysteine thiols of proteins like Keap1. researchgate.netmdpi.comthieme-connect.com The reaction with Keap1 leads to the dissociation of the Nrf2 protein from the Keap1/Nrf2 complex. researchgate.netthieme-connect.com Nrf2 is a transcription factor that plays a crucial role in the cellular defense system against oxidative stress by inducing the expression of phase 2 antioxidant enzymes. researchgate.netescholarship.orgnih.govthieme-connect.com

Thus, carnosic acid functions as a pro-drug that is activated by oxidative stress, allowing it to exert its protective effects by stimulating the Nrf2 transcriptional pathway. researchgate.netescholarship.orgnih.govmdpi.comthieme-connect.com This mechanism is particularly relevant in tissues undergoing oxidative insult, where the conversion of carnosic acid to its electrophilic form is favored. researchgate.netnih.govmdpi.com

Extraction, Isolation, and Analytical Methodologies

Advanced Extraction Techniques for Carnosic Acid and Related Diterpenes

Several advanced extraction techniques have been developed and applied for the efficient recovery of carnosic acid and other related diterpenes from botanical sources. These methods offer advantages over conventional techniques in terms of extraction time, solvent consumption, and yield. mdpi.comoiccpress.comcsic.es

Supercritical Fluid Extraction (SFE) utilizes a fluid, typically carbon dioxide (CO₂), in its supercritical state to extract compounds. mdpi.comcsic.es Supercritical CO₂ is a versatile solvent for extracting bioactive compounds like carnosic acid, offering advantages such as low temperature operation and the ability to avoid decomposition of heat-sensitive compounds. mdpi.com The solubility of carnosic acid in supercritical CO₂ can be influenced by parameters such as pressure and temperature. mdpi.comacs.org

Studies have demonstrated the effectiveness of SFE for carnosic acid extraction from rosemary. Supercritical CO₂ extraction has been shown to provide high recovery rates and cleaner extracts compared to some liquid solvent methods. acs.orgunirioja.es For instance, SFE with CO₂ at 355 bar and 100 °C for 20 minutes resulted in a high recovery of carnosic acid from rosemary leaves. acs.orgunirioja.es The addition of a co-solvent, such as ethanol (B145695), can enhance the recovery of carnosic acid in SFE, particularly in sequential extraction processes designed to enrich the extract in specific diterpenes. mdpi.com

| SFE Parameters | Co-solvent | Carnosic Acid Recovery (mg/g) | Notes | Source |

| 355 bar, 100 °C, 20 min | None | 35.7 | Highest recovery among methods tested. | acs.orgunirioja.es |

| Sequential SFE | 7% Ethanol | Improved recovery | Shortened total extraction time. | mdpi.com |

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to facilitate the release of compounds from plant matrices. mdpi.comnih.gov This technique is known for its simplicity, cost-effectiveness, and reduced extraction times and solvent consumption compared to traditional methods. mdpi.com UAE with solvents like aqueous ethanol or methanol (B129727) has been reported as effective for extracting phenolic diterpenes, including carnosic acid. mdpi.com

Research indicates that UAE can be more effective than maceration for the extraction of carnosic acid. mdpi.comnih.gov The efficiency of UAE can be influenced by factors such as solvent type, ultrasound power, and extraction time. nih.govmdpi.com For example, studies using ionic liquid solutions in UAE have shown promising results for carnosic acid extraction from Rosmarinus officinalis. nih.govcapes.gov.brnih.gov

| UAE Parameters | Solvent | Carnosic Acid Extraction Efficiency | Notes | Source |

| Optimized conditions (e.g., 30 min, 250 W) | 1.0 M [C₈mim]Br ionic liquid | High | Higher efficiency compared to pure water or NaCl solution. | nih.govcapes.gov.br |

| 60 min, 320 W | Methanol into fish oil | Highest content in macerate | Direct extraction into fish oil. | mdpi.com |

| 60 min, 40°C, S:L 1:20 | Menthol:Lauric acid NADES | 17.54 ± 1.88 mg/g rosemary | Effective with hydrophobic NADES. | nih.gov |

| Various times (10-60 min), 250 W | 1.0 M [C₈mim]Br ionic liquid | Increased with time up to 30 min | Time effect negligible beyond 30 min. | nih.gov |

| Various [C₈mim]Br concentrations (0.25-2.0 M) | UAE | Increased up to 2.0 M | Slight decrease observed at higher concentrations. | nih.gov |

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures with liquid solvents to enhance extraction efficiency. mdpi.comcsic.esresearchgate.netnih.gov This technique can significantly reduce extraction time and solvent usage compared to conventional methods. researchgate.netnih.gov PLE has been applied to extract carnosic acid from rosemary, and the choice of solvent and extraction parameters influences the yield and composition of the extract. csic.esresearchgate.netnih.gov

| PLE Parameters | Solvent | Carnosic Acid Recovery (mg/g) | Notes | Source |

| 183 °C, 130 bar, 3 min | Ethanol:Water (80:20) | 21.13 | Optimized conditions for rosemary antioxidants. | researchgate.netresearchgate.net |

| High temperatures (e.g., 200 °C) | Ethanol | Efficient extraction | Extracts carnosic acid and other antioxidants of diverse polarity. | csic.es |

| Integrated PLE + Supercritical Antisolvent Fractionation (SAF) | Ethanol/Water | High enrichment | Provided highly active extracts with high carnosic acid content. | nih.gov |

Soxhlet extraction is a conventional solid-liquid extraction technique that involves continuous cycling of a solvent through the plant material. mdpi.comnih.govacademie-sciences.fr While effective for exhaustive extraction, it typically requires longer extraction times and larger volumes of solvent compared to advanced techniques. mdpi.comnih.gov The choice of solvent in Soxhlet extraction significantly impacts the yield of carnosic acid. academie-sciences.fr

Studies comparing Soxhlet extraction with other methods for carnosic acid have shown varying results depending on the solvent used. For example, acetone (B3395972) has been reported to extract a higher amount of carnosic acid compared to water or methanol in Soxhlet extraction. academie-sciences.fr Although efficient, the prolonged exposure to heat during Soxhlet extraction can potentially lead to the decomposition of carnosic acid to carnosol (B190744) and other derivatives. mdpi.com

| Soxhlet Parameters | Solvent | Carnosic Acid Yield (mg/g rosemary) | Notes | Source |

| 4 h | Acetone | 23.62 | Highest yield among tested solvents. | academie-sciences.fr |

| 48 h | Petroleum ether | 7.4 g from 297 g sage (2.5%) | Quantitative extraction from sage. | google.com |

| Conventional | Methanol | 16.67 ± 0.94 mg/g DM | Compared with other methods. | researchgate.net |

Column Chromatographic Extraction (CCE) and related chromatographic techniques are widely used for the isolation and purification of carnosic acid from crude plant extracts. google.commdpi.com These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. Various types of chromatography, including adsorption chromatography and centrifugal partition chromatography, have been applied for carnosic acid isolation. google.commdpi.comnih.govresearchgate.net

Column chromatography can be used to fractionate rosemary extracts, allowing for the separation of carnosic acid from other compounds like rosmarinic acid and carnosol. google.commdpi.comjustia.com The selection of stationary phase and mobile phase is critical for achieving effective separation and high purity of carnosic acid. google.commdpi.comnih.gov For instance, using a suitable packing material and mobile phase program in column chromatography can yield deodorized extracts enriched in carnosic acid and carnosol. google.comjustia.com Semi-preparative supercritical fluid chromatography (SFC) has also been employed to obtain fractions with high concentrations of carnosic acid. mdpi.comnih.gov

| Chromatographic Method | Stationary Phase | Mobile Phase | Carnosic Acid Purity (%) | Notes | Source |

| Column Chromatography | Suitable packing material | Ethanol-water mixture | 42-48 (Carnosic acid + Carnosol) | Deodorized extract obtained. | google.comjustia.com |

| Centrifugal Partition Chromatography | None (liquid stationary phase) | Hexane/ethyl acetate (B1210297)/methanol/water | 96.1 ± 1 | One-step isolation, high recovery. | nih.govresearchgate.net |

| Semi-preparative Supercritical Fluid Chromatography | Silica, 2-ethylpyridine, Diol | CO₂ with ethanol co-solvent | >80 | Isolation from supercritical extracts. | mdpi.comnih.gov |

| Solid-Phase Extraction (SPE) | CAD-40 macroporous resin | Not specified | 76.5 | Selective isolation from extracts. | mdpi.com |

Liquid-Liquid Extraction (LLE) is a technique used to separate compounds based on their differential solubility between two immiscible liquid phases. mdpi.com This method can be applied to partition carnosic acid from an extract into a suitable solvent phase. LLE is often used as a step in the purification process of carnosic acid. mdpi.com

LLE has been explored for the selective separation of carnosic acid and rosmarinic acid. mdpi.com The effectiveness of LLE depends on the choice of solvent system, which can be designed to favor the partitioning of carnosic acid into one phase while leaving other compounds in the other phase. mdpi.com Novel LLE systems, including those based on ionic liquids or natural deep eutectic systems (NADES), have been investigated for their efficiency in extracting carnosic acid. mdpi.comnih.govmdpi.com

| LLE Solvent System | Target Compound | Notes | Source |

| Ethyl acetate (from diluted extracts) | Rosmarinic acid | More suitable for rosmarinic acid extraction. | mdpi.com |

| Choline (B1196258) chloride-levulinic acid/[C₄mim]PF₆/H₂O | Carnosic acid & Rosmarinic acid | High extraction efficiency reported. | mdpi.com |

| LA:Glu (5:1)/Men:Lau (2:1) biphasic NADES system | Carnosic acid & Carnosol (nonpolar phase) | Simultaneous extraction of compounds with different polarities. | nih.gov |

Optimization of Solvent Systems and Conditions

The selection and optimization of solvent systems are critical for maximizing the yield and selectivity of carnosic acid extraction. Traditional methods often employ organic solvents or water-solvent mixtures. researchgate.net The use of water-solvent mixtures can enhance extraction efficiency by dissolving a wider range of compounds, including carnosic acid, compared to using solely organic solvents. researchgate.net

Research has explored the effectiveness of different solvents and extraction techniques. For instance, maceration, while simple, can have long extraction times. researchgate.net Supercritical CO₂ extraction has also been investigated as a green and sustainable method for extracting carnosic acid from rosemary leaves. amazonaws.comresearchgate.net In one study using supercritical CO₂, an optimal yield of 75 grams of oleoresin was obtained from 1 kg of dried rosemary leaves at 45°C and 350 bar with three cycles of 45 minutes each. amazonaws.com

Deep eutectic solvents (DESs) have emerged as environmentally friendly alternatives for the extraction of carnosic acid. fao.orgmdpi.com Studies have screened various DES combinations to identify those yielding the highest amounts of carnosic acid. fao.orgmdpi.com For example, a lactic acid/1,4-butanediol (molar ratio 1:2) DES was identified as an optimal extraction solvent for carnosic acid from Rosmarinus officinalis L. fao.org. Optimization of extraction parameters using response surface methodology with this DES resulted in optimal conditions including a water content of 12%, a liquid-solid ratio of 44:1 (mL/g), an extraction time of 60 minutes, and an extraction temperature of 40°C. fao.org Under these conditions, the yield of carnosic acid was reported as 34.086 mg/g. fao.org Compared to traditional extraction with 80% ethanol or n-hexane, the use of this optimized DES increased the total yields of carnosic acid and rosmarinic acid. fao.org

Another study investigating DESs for extracting carnosic acid and carnosol from sage (Salvia officinalis L.) found that choline chloride: lactic acid (1:2 molar ratio) was the most suitable among 17 tested DESs. mdpi.com Optimization of extraction with stirring and heating using this DES showed optimal conditions at 10% H₂O addition, 90 minutes extraction time, and 70°C, yielding 14.20 µg/mg of carnosic acid. mdpi.com For ultrasound-assisted extraction (UAE), optimal conditions were 11.05% H₂O addition, 82.36 minutes, and 69.84°C, yielding 14.72 µg/mg of carnosic acid. mdpi.com

The effectiveness and selectivity of extraction solvents can be assessed by the extraction yield and the concentration of carnosic acid in the extract. google.com The use of binary solvent mixtures with an increasing proportion of a more polar solvent can help define an optimal concentration. google.com

Here is a table summarizing some optimized extraction conditions and yields:

| Solvent System | Plant Material | Extraction Method | Optimal Conditions | Carnosic Acid Yield | Reference |

| Lactic acid/1,4-butanediol (1:2) | Rosmarinus officinalis | DES (Stirring) | 12% Water, 44:1 L-S ratio, 60 min, 40°C | 34.086 mg/g | fao.org |

| Choline chloride: lactic acid (1:2) | Salvia officinalis | DES (Stirring & Heating) | 10% H₂O, 90 min, 70°C | 14.20 µg/mg | mdpi.com |

| Choline chloride: lactic acid (1:2) | Salvia officinalis | DES (UAE) | 11.05% H₂O, 82.36 min, 69.84°C | 14.72 µg/mg | mdpi.com |

| Supercritical CO₂ | Rosemary leaves | SFE | 45°C, 350 bar, 3 cycles of 45 min | 75 g oleoresin/kg | amazonaws.com |

| 75% Ethanol with 3% acetic acid | Rosemary leaf powder | Ultrasonic extraction | 16:1 L-S ratio, 28kHz, 200W, 40 min, 35°C | ~20% in extract | google.com |

Purification Strategies and Yield Optimization

Following extraction, purification is necessary to obtain carnosic acid in higher concentrations. Various strategies are employed, often in combination, to remove impurities and optimize the yield of the purified product.

Precipitation Methods

Precipitation is a common technique used in the purification of carnosic acid. One method involves pH-controlled precipitation from water-miscible solvent extracts, particularly acetone extracts of rosemary leaves, using water as a forcing solvent. google.com This method leverages the difference in water solubility between carnosic acid and its salts. google.com By adjusting the pH with a base, carnosic acid is deprotonated to form a more water-soluble salt, while many impurities precipitate out. google.com These impurities can then be removed by filtration or centrifugation. google.com Subsequently, the solution containing the carnosic acid salt is acidified, causing the highly purified carnosic acid product to precipitate, which can then be collected. google.com This process can yield highly concentrated carnosic acid that is essentially odorless, flavorless, and colorless. google.com

Hexane precipitation has also been used as a purification step after supercritical CO₂ extraction of rosemary. amazonaws.comresearchgate.net Dissolving the oleoresin in n-hexane can lead to the formation of a yellowish precipitate of carnosic acid. amazonaws.com In one study, this method yielded 25 grams of carnosic acid from 75 grams of oleoresin, resulting in a carnosic acid powder with a purity of 40%. amazonaws.com

Another approach involves ultrasonic-assisted n-hexane extraction of a rosemary extract to enrich carnosic acid, followed by extraction of the filtrate with a sodium bicarbonate solution. google.com Adjusting the pH of the water phase to 2.0 with hydrochloric acid then causes the precipitation of crude carnosic acid with a reported purity of 79.62%. google.com

Chromatographic Purification Techniques

Chromatographic methods are powerful tools for further purifying carnosic acid and achieving higher purity levels. Various chromatographic techniques, including column chromatography and centrifugal partition chromatography, have been applied. mdpi.comnih.gov

Column chromatography using materials like Sephadex LH-20 gel and macroporous resin has been explored for separating carnosic acid and other compounds from rosemary extracts. mdpi.com However, some of these methods have yielded carnosic acid with relatively low purity. mdpi.com

Centrifugal partition chromatography (CPC) has demonstrated effectiveness in the one-step isolation of carnosic acid and carnosol from crude rosemary extract without significant degradation. nih.govresearchgate.net A two-phase solvent system, such as hexane/ethyl acetate/methanol/water (3:2:3:2 v/v), can be used. nih.govresearchgate.net In one application, loading 900 mg of a crude extract containing 39.7% carnosic acid onto a 500 mL CPC column resulted in carnosic acid with a purity of 96.1 ± 1% and a recovery of 94.3 ± 4.4%. nih.govresearchgate.net

Preparative liquid chromatography (LC) is also utilized for the isolation and purification of natural products like carnosic acid. waters.comwaters.com Isocratic preparative LC methods can serve as a quick first-step purification. waters.comwaters.com Analysis of fractions obtained from isocratic preparative LC of carnosic acid from rosemary extract showed fractions with purities up to 100% by UV detection, although some fractions might require a second purification step to remove remaining impurities. waters.com

Analytical Characterization and Quantification Methods

Accurate analytical methods are essential for characterizing the purity and quantifying the amount of carnosic acid in extracts, purified samples, and various matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are widely used techniques. mdpi.comcenmed.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with UV detection is a common and effective method for the analysis and quantification of carnosic acid. mdpi.comcenmed.comresearchgate.netjournalcsij.comoup.comnih.gov This technique separates compounds based on their interaction with a stationary phase and a mobile phase, with detection occurring via UV absorption at a specific wavelength. oup.com

For carnosic acid analysis, reversed-phase HPLC is frequently employed. researchgate.net A C18 column is often used as the stationary phase. oup.comresearchgate.net Mobile phases typically consist of mixtures of methanol, water, and sometimes acetonitrile (B52724), often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and separation. amazonaws.comresearchgate.netoup.comnih.govresearchgate.net Detection of carnosic acid is commonly performed at a wavelength of 230 nm, where it exhibits maximum absorption. oup.comresearchgate.net

Gradient elution is frequently used in HPLC for carnosic acid analysis, employing mobile phases like methanol: water + phosphoric acid solution and methanol: acetonitrile + phosphoric acid solution. amazonaws.comresearchgate.netjournalcsij.com Isocratic elution methods have also been developed, such as using a mobile phase of methanol and water (2% o-phosphoric acid) in a 90:10 v/v ratio at a flow rate of 1.0 mL/min on a C18 column, which resulted in a carnosic acid retention time of 4.20 ± 0.03 min. oup.comnih.gov

HPLC-UV methods are validated for parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure their reliability. oup.comnih.gov Reported LOD and LOQ values for carnosic acid in human plasma using an HPLC-UV method were 0.075 ng/mL and 0.25 ng/mL, respectively, with a recovery of 91.7%. oup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the identification and quantification of carnosic acid, particularly in complex matrices such as food and biological samples. mdpi.comcenmed.comresearchgate.netoup.comnih.govfda.gov.tw This method combines the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry. mdpi.comoup.com

LC-MS/MS allows for the detection of carnosic acid based on its specific mass-to-charge ratio and characteristic fragmentation pattern. nih.govfda.gov.tw Electrospray ionization (ESI) is a commonly used ion source for carnosic acid analysis by LC-MS/MS. fda.gov.tw

Mobile phases for LC-MS/MS analysis of carnosic acid often consist of mixtures of water and acetonitrile, typically with the addition of a small percentage of an acid like formic acid. nih.govfda.gov.tw Gradient elution is frequently employed to achieve optimal separation of carnosic acid from other compounds in the sample. nih.gov For example, a gradient starting with 95% water (with 0.1% formic acid) and gradually changing to 95% acetonitrile (with 0.1% formic acid) has been used. nih.gov

LC-MS/MS methods for carnosic acid quantification are also validated for parameters like LOD and LOQ. oup.comfda.gov.tw Reported LOQ values for carnosic acid in various food matrices using a modified QuEChERS extraction coupled with LC-MS/MS ranged from 1.44 to 3.12 mg/kg. oup.com Spike recoveries at different fortification levels were within 90–110% with RSD less than 10%. oup.com LC-MS/MS is considered a fast, robust, and reliable method for analyzing carnosic acid. oup.com

Here is a table summarizing some analytical parameters for HPLC-UV and LC-MS/MS:

| Method | Detection Wavelength (HPLC-UV) | Column Type (HPLC) | Mobile Phase (Example) | LOD (Example) | LOQ (Example) | Reference |

| HPLC-UV | 230 nm | C18 | Methanol:Water (2% o-phosphoric acid) (90:10 v/v) | 0.075 ng/mL | 0.25 ng/mL | oup.comnih.gov |

| LC-MS/MS | N/A | C18 | Water (0.1% formic acid) / Acetonitrile (0.1% formic acid) | < 1 mg/kg (food) | 1.44-3.12 mg/kg (food) | oup.comnih.govfda.gov.tw |

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS)

Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization and Quadrupole-Time of Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS) is a powerful analytical technique employed for the comprehensive phytochemical profiling and identification of compounds like carnosic acid in complex matrices such as plant extracts. nih.govresearchgate.net This method offers rapid separation, high resolution, selectivity, and sensitivity, allowing for the identification of multiple targeted and untargeted constituents in real-time. nih.govmdpi.com

UHPLC-ESI-QTOF-MS has been successfully applied to analyze bioactive compounds in rosemary and sage extracts. researchgate.netthieme-connect.de Studies have utilized this technique to identify and quantify carnosic acid and other phenolic compounds extracted using various methods, including Soxhlet extraction and sonication. nih.govmdpi.comnih.gov For instance, a UHPLC-ESI-QTOF-MS method was developed for the analysis of rosemary extracts, enabling the detection of over 50 polyphenols, including carnosic acid. nih.govmdpi.comnih.gov The method proved efficient in identifying and characterizing both targeted and untargeted bioactive molecules. nih.govnih.gov

Quantitative analysis of carnosic acid using UHPLC-ESI-QTOF-MS involves the construction of standard calibration curves. mdpi.com The method is validated for parameters such as sensitivity and precision. mdpi.com In one study, Soxhlet extraction yielded a high concentration of carnosic acid in rosemary (2915.40 ± 33.23 µg/g) as determined by UHPLC-ESI-QTOF-MS. nih.govmdpi.comnih.gov Another application involved the identification of carnosic acid as a polyphenolic metabolite in human plasma using UHPLC-QTOF-MS/MS after dietary intervention. mdpi.com

The UHPLC-ESI-QTOF-MS methodology typically involves chromatographic separation on a suitable column, such as a C18 column, using a mobile phase often consisting of a mixture of solvents like acetonitrile and acidified water. mdpi.com Detection and identification are performed using the ESI-QTOF-MS system, commonly in negative ionization mode, which is reported to be more sensitive for phenolic acids and flavonoids. mdpi.com The identification is based on retention times, molecular weights, and mass fragmentation patterns. mdpi.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another analytical technique utilized for the separation and determination of carnosic acid, particularly in plant extracts. mdpi.comresearchgate.net CE offers advantages such as simplicity, rapidity, and the ability to analyze small sample volumes. researchgate.netcapes.gov.br CE with UV or MS detection has been employed for the separation of diterpenes, including carnosic acid and carnosol, from rosemary and sage extracts. mdpi.com

Capillary Zone Electrophoresis (CZE), a mode of CE, has been specifically applied for the identification and quantitative determination of carnosic acid in sage extracts. researchgate.netcapes.gov.br Separation of carnosic acid and rosmarinic acid in sage tea-bags was achieved using a borate (B1201080) buffer at an alkaline pH. researchgate.netcapes.gov.br Silica capillaries are commonly used, and the pH of the running buffer is typically maintained between 9 and 10 to favor the anionic forms of phenolic compounds like carnosic acid. mdpi.com

For CE coupled with MS detection, volatile buffers such as ammonium (B1175870) acetate are preferred over non-volatile buffers like sodium borate due to compatibility issues with ESI-MS. mdpi.com

CE methods for carnosic acid analysis have been validated for parameters including reproducibility, precision, and accuracy. researchgate.nettandfonline.com A CZE method for the separation of carnosol and carnosic acid in rosemary extracts demonstrated good reproducibility with relative standard deviation less than 5%. nih.gov Another study reported a high-performance capillary electrophoresis method for the determination of carnosic acid and carnosol in Rosmarinus officinalis, showing good recovery and precision. tandfonline.com

Studies have reported using specific buffer compositions and applied voltages for the separation of carnosic acid by CE. For example, a method used a 12 mmol/L 80:20 pH 9.9 borax:methanol buffer with an applied voltage of 25 kV for the determination of carnosic acid and carnosol in Rosmarinus officinalis. tandfonline.com Detection is often performed using UV detection at wavelengths such as 210 nm or 280 nm, where carnosic acid absorbs light. researchgate.netresearchgate.nettandfonline.com

CE methods have been applied to quantify carnosic acid in various samples, including commercial sage tea-bags and Rosmarinus officinalis samples from different geographic locations. researchgate.netcapes.gov.brtandfonline.com

Quantitative Analysis of Carnosic Acid and Carnosol in Rosmarinus officinalis by High-Performance Capillary Electrophoresis tandfonline.com

| Analyte | Recovery (%) | RSD (%) |

| Carnosic acid | 98.4 | 1.9 |

| Carnosol | 97.8 | 2.3 |

Concentration of Carnosic Acid in Sage Extracts by Capillary Electrophoresis mdpi.com

| Analyte | Concentration (mg/g DW) | LOD (µg/mL) |

| Carnosic acid | 11.0 | 1.86 |

Concentrations of Carnosic Acid and Other Compounds in Rosemary Extracts by UHPLC-ESI-QTOF-MS nih.govmdpi.comnih.gov

| Compound | Concentration (µg/g) (Soxhlet Extraction) |

| Carnosic acid | 2915.40 ± 33.23 |

| Rosmarinic acid | 33491.33 ± 86.29 |

| Carnosol | 22000.67 ± 77.39 |

| Ursolic acid | 5144.27 ± 28.68 |

| Luteolin-7-O-glucoside | 209.95 ± 8.78 |

Preclinical Investigations of Molecular Mechanisms of Action

Antioxidant Mechanisms

Carnosic acid, a phenolic diterpene primarily found in rosemary and sage, exhibits potent antioxidant properties through a variety of molecular mechanisms. These mechanisms can be broadly categorized into direct scavenging of reactive oxygen species (ROS) and the activation of endogenous antioxidant pathways.

Direct Reactive Oxygen Species (ROS) and Free Radical Scavenging

Carnosic acid's structure, featuring a catechol group, allows it to directly interact with and neutralize various forms of ROS and free radicals, thus mitigating cellular damage caused by oxidative stress. nih.gov

Carnosic acid is an effective quencher of singlet oxygen, a high-energy, electronically excited state of molecular oxygen that can cause significant damage to biological molecules. nih.govmdpi.com The mechanism involves a direct interaction where carnosic acid de-excites singlet oxygen back to its ground state, preventing it from reacting with cellular components like lipids. nih.gov This process involves the oxidation of carnosic acid, which is consumed as it quenches the reactive species. nih.gov

Carnosic acid demonstrates a broad capacity to scavenge several other damaging reactive species. nih.gov

Hydroxyl Radicals (•OH): It effectively scavenges hydroxyl radicals, which are among the most reactive and damaging free radicals in biological systems. nih.govmdpi.comnih.gov The calculated rate constant for the reaction of carnosic acid with hydroxyl radicals has been reported as 5.9 x 10¹⁰ M⁻¹ s⁻¹. nih.govbohrium.com

Peroxyl Radicals (ROO•): Carnosic acid is a good scavenger of peroxyl radicals, which are involved in the propagation of lipid peroxidation. nih.govtandfonline.com Studies have shown its ability to inhibit lipid peroxidation in various experimental models. nih.govtandfonline.com The rate constant for scavenging peroxyl radicals (specifically CCl₃O₂•) is approximately 2.7 x 10⁷ M⁻¹ s⁻¹. nih.govtandfonline.com

Hydrogen Peroxide (H₂O₂): Evidence suggests that carnosic acid can scavenge hydrogen peroxide, a precursor to the more reactive hydroxyl radical. nih.govtandfonline.com The antioxidant activity against H₂O₂ is often linked to the number and position of hydroxyl groups on the phenolic structure. researchgate.net

Hypochlorous Acid (HOCl): Carnosic acid has been shown to react with hypochlorous acid, thereby protecting proteins like α1-antiproteinase from inactivation by this potent oxidant. nih.govtandfonline.com

| Reactive Species | Scavenging Activity | Reported Rate Constant (M⁻¹ s⁻¹) |

|---|---|---|

| Singlet Oxygen (¹O₂) | Effective Quencher nih.govmdpi.com | Not specified |

| Hydroxyl Radical (•OH) | Effective Scavenger nih.govmdpi.comnih.gov | 5.9 x 10¹⁰ nih.govbohrium.com |

| Peroxyl Radical (ROO•) | Effective Scavenger nih.govtandfonline.com | 2.7 x 10⁷ (for CCl₃O₂•) nih.govtandfonline.com |

| Hydrogen Peroxide (H₂O₂) | Scavenging ability suggested nih.govtandfonline.com | Not specified |

| Hypochlorous Acid (HOCl) | Reacts with and neutralizes nih.govtandfonline.com | Not specified |

The antioxidant activity of carnosic acid is fundamentally linked to its electron-donating capabilities. mdpi.com The two phenolic hydroxyl groups on its catechol ring can easily donate hydrogen atoms to neutralize free radicals, a process often described by the hydrogen atom transfer (HAT) mechanism. mdpi.comresearchgate.net This ability to donate electrons and stabilize radicals is a key feature of its direct antioxidant action. mdpi.com The process involves the formation of an o-quinone or a hydroxy p-quinone from the carnosic acid molecule after it has interacted with a peroxyl radical. nih.gov

Nrf2/Keap1 Transcriptional Pathway Activation

Beyond direct scavenging, carnosic acid exerts a significant portion of its protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway. This pathway is a master regulator of the endogenous antioxidant response, controlling the expression of numerous cytoprotective genes. mdpi.comnih.gov

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. mdpi.com Carnosic acid activates this pathway by directly interacting with Keap1. nih.govmdpi.com

Carnosic acid itself is a pro-electrophilic compound. nih.gov It is oxidized to an electrophilic quinone derivative, particularly under conditions of oxidative stress. This electrophilic quinone then reacts with specific, highly reactive cysteine residues on the Keap1 protein. nih.govmdpi.com This reaction occurs via a Michael addition, forming a covalent bond known as an S-alkylation adduct. nih.gov

This modification of Keap1's cysteine thiols induces a conformational change in the Keap1 protein, disrupting its ability to target Nrf2 for degradation. mdpi.com As a result, Nrf2 is released from Keap1, stabilizes, and translocates to the nucleus. nih.govresearchgate.net Once in the nucleus, Nrf2 binds to specific DNA sequences called Antioxidant Response Elements (AREs) in the promoter regions of its target genes. mdpi.com This binding initiates the transcription of a wide array of phase II detoxifying and antioxidant enzymes, bolstering the cell's intrinsic defense against oxidative stress. nih.gov

| Step | Description | Key Molecules |

|---|---|---|

| 1. Oxidation | Carnosic acid is oxidized to an electrophilic quinone. | Carnosic acid, Reactive Oxygen Species |

| 2. Keap1 Modification | The electrophilic quinone derivative reacts with cysteine residues on Keap1 via S-alkylation. nih.govmdpi.com | Keap1, Carnosic acid quinone |

| 3. Nrf2 Release | S-alkylation of Keap1 leads to a conformational change, causing the release of Nrf2. mdpi.com | Nrf2, Keap1 |

| 4. Nuclear Translocation | Freed Nrf2 moves from the cytoplasm into the nucleus. nih.govresearchgate.net | Nrf2 |

| 5. Gene Transcription | Nrf2 binds to Antioxidant Response Elements (AREs) to initiate the transcription of cytoprotective genes. mdpi.com | Nrf2, AREs, Antioxidant Enzymes |

Induction of Phase 2 Enzymes and Antioxidant Response Element (ARE)-Driven Genes

Carnosic acid (CA) has been identified as a potent activator of the Keap1/Nrf2 pathway, a primary regulator of cellular antioxidant responses. This activation leads to the induction of phase 2 detoxifying and antioxidant enzymes through the antioxidant response element (ARE). Studies have demonstrated that among various compounds derived from rosemary, carnosic acid and its derivative carnosol (B190744) are significant activators of ARE. nih.gov

A cDNA microarray analysis was conducted to identify the specific genes induced by carnosic acid. The results revealed that several phase 2 enzymes involved in the metabolism of glutathione (B108866) were among the most significantly upregulated genes. These findings underscore the role of carnosic acid in enhancing the cellular antioxidant defense system by promoting the transcription of ARE-driven genes. nih.gov

Table 1: Top 5 Genes Induced by Carnosic Acid

| Gene | Function | Fold Induction |

|---|---|---|

| Gsta2 | Glutathione S-transferase alpha 2 | Data not specified |

| Gclc | Glutamate-cysteine ligase catalytic subunit | Data not specified |

| Abcc4 | ATP binding cassette subfamily C member 4 | Data not specified |

| Abcc1 | ATP binding cassette subfamily C member 1 | Data not specified |

| Other | Data not specified | Data not specified |

This table is based on findings that four of the top five CA-induced genes were phase 2 enzymes involved in glutathione metabolism. nih.gov

Cooperative Activation with Activating Transcription Factor 4 (ATF4)

In addition to activating the Nrf2 pathway, high doses of carnosic acid have been found to activate the activating transcription factor 4 (ATF4). mdpi.commdpi.com This activation of ATF4 is mediated through the integrated stress response (ISR) pathway and is dependent on phospho-eIF2α and heme-regulated inhibitor kinase (HRI). mdpi.commdpi.com

The concurrent activation of both Nrf2 and ATF4 by carnosic acid results in a cooperative enhancement of the expression of various cytoprotective genes, including nerve growth factor (NGF) and several antioxidant genes. mdpi.commdpi.com While Nrf2 and ATF4 can act independently on certain target genes, their cooperation provides a novel mechanism for the broad-spectrum gene regulation elicited by carnosic acid. mdpi.commdpi.com This dual activation allows for a more robust cellular response to stress. mdpi.com The regulatory regions of some genes, like xCT, contain both AREs and amino acid response elements (AAREs), allowing for cooperative modulation by both Nrf2 and ATF4. nih.gov

Modulation of Endogenous Antioxidant Defense Systems

Increase in Intracellular Glutathione (GSH) Levels

A significant outcome of carnosic acid's activity is the substantial increase in intracellular levels of total glutathione (GSH). nih.govmdpi.comnih.gov This elevation of GSH is a critical component of its protective effects against oxidative stress. mdpi.comnih.gov The mechanism underlying this increase is linked to the Nrf2-driven synthesis of GSH. nih.gov

In studies using human gastric cells (AGS), carnosic acid and its derivatives were shown to significantly raise GSH levels in cells exposed to ethanol (B145695), a substance known to deplete cellular GSH. mdpi.com Similarly, in SH-SY5Y cells, a model for neuronal cells, incubation with carnosic acid led to a significant increase in the total glutathione level. nih.gov This effect was further confirmed in leukemia cells, where treatment with carnosic acid resulted in a substantial increase in intracellular glutathione, an effect that was further enhanced when combined with 1α,25-dihydroxyvitamin D3.

Table 2: Effect of Carnosic Acid on Intracellular Glutathione (GSH) Levels in Different Cell Lines

| Cell Line | Condition | Observation |

|---|---|---|

| 3T3-L1 preadipocytes | Carnosic acid treatment | Significantly increased intracellular level of total GSH. nih.gov |

| AGS human gastric cells | Ethanol-induced damage | Carnosic acid significantly raised GSH levels. mdpi.com |

| SH-SY5Y neuroblastoma cells | 6-hydroxydopamine-induced toxicity | Incubation with carnosic acid resulted in significant increases in the total GSH level. nih.gov |

| U937 leukemia cells | Co-treatment with 1,25D3 | Carnosic acid resulted in a substantial increase in intracellular glutathione levels. |

| PC12 cells | Erastin-induced ferroptosis | Carnosic acid reversed the reduction in glutathione levels. |

Upregulation of Heme Oxygenase-1 (HO-1)

Carnosic acid is a potent inducer of heme oxygenase-1 (HO-1), an enzyme with significant anti-inflammatory and antioxidant properties. mdpi.com The upregulation of HO-1 is a key mechanism through which carnosic acid exerts its cytoprotective effects. This induction is primarily mediated by the activation of the Nrf2 transcription factor.

Upon activation by carnosic acid, Nrf2 translocates to the nucleus and binds to the ARE in the promoter region of the HMOX1 gene (the gene encoding HO-1), thereby initiating its transcription. This Nrf2-dependent upregulation of HO-1 has been observed in various cell types, including human astrocytoma cells. mdpi.com The induction of HO-1 contributes to the cellular defense against oxidative stress by catalyzing the degradation of pro-oxidant heme into biliverdin, free iron, and carbon monoxide.

Enhancement of Manganese Superoxide (B77818) Dismutase (Mn-SOD) Activity

Research has shown that carnosic acid can increase the expression of Manganese Superoxide Dismutase (Mn-SOD), a crucial metalloprotein located in the mitochondria that plays a vital role in preventing mitochondrial dysfunction by scavenging superoxide radicals. nih.gov Mn-SOD is a primary antioxidant enzyme that protects mitochondria from oxidative damage. Studies have indicated that carnosic acid treatment leads to an increase in Mn-SOD expression, which contributes to its anti-apoptotic effects. nih.gov While direct enhancement of enzymatic activity is a logical consequence of increased expression, one study noted that in the context of an arthritic liver model, the relative expression of SOD mRNA did not change with inflammation, but a combination therapy including carnosic acid did show other positive antioxidant effects.

Regulation of Glutamate-Cysteine Ligase Modifier Subunit (GCLM)

Carnosic acid has been shown to positively regulate the expression of the glutamate-cysteine ligase modifier subunit (GCLM). nih.gov Glutamate-cysteine ligase (GCL) is the rate-limiting enzyme in the synthesis of glutathione and is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). The GCLM subunit is not enzymatically active on its own but enhances the catalytic efficiency of the GCLC subunit.

In SH-SY5Y cells, treatment with carnosic acid led to a significant increase in the protein expression of both the catalytic and modifier subunits of γ-glutamylcysteine ligase. nih.gov The upregulation of GCLM is significant because the level of GCLM is often the limiting factor in the formation of the more active GCL holoenzyme. By increasing the expression of GCLM, carnosic acid promotes the synthesis of glutathione, thereby bolstering the cell's antioxidant capacity. nih.gov

Mitigation of Mitochondrial Oxidative Stress and Dysfunction

Carnosic acid has been shown to counteract mitochondrial oxidative stress and dysfunction, which are central to the pathophysiology of numerous diseases. Its protective effects are multifaceted, targeting key aspects of mitochondrial function.

Reduction of Mitochondrial ROS Production

Carnosic acid has demonstrated a capacity to decrease the production of reactive oxygen species (ROS) within the mitochondria. In preclinical models, carnosic acid treatment has been shown to ameliorate the overproduction of intracellular ROS. nih.govnih.gov This is a critical mechanism as excessive ROS can lead to cellular damage. One way it achieves this is by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, a primary regulator of cellular redox balance. imrpress.comnih.govimrpress.comnih.gov Activation of Nrf2 by carnosic acid leads to the expression of various antioxidant and cytoprotective genes. imrpress.comnih.gov For instance, carnosic acid has been found to suppress mitochondrial ROS production, which in turn inhibits the activation of the NLRP3 inflammasome. researchgate.net While some studies highlight its antioxidant properties, others have noted that carnosic acid can also induce ROS production under certain conditions, leading to apoptosis in cancer cells. nih.gov

Protection of Mitochondrial Membrane Integrity

The integrity of the mitochondrial membrane is crucial for maintaining cellular energy homeostasis and preventing apoptosis. Carnosic acid contributes to the protection of this vital barrier. It has been observed to block the collapse of the mitochondrial membrane potential (MMP). nih.govnih.gov The loss of MMP is a key event in the intrinsic apoptotic pathway. mdpi.com By preserving the MMP, carnosic acid helps to prevent the release of pro-apoptotic factors like cytochrome c from the mitochondria. mdpi.commdpi.com Furthermore, it has been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), another critical event that can lead to mitochondrial dysfunction and cell death. nih.govnih.gov

Restoration of Mitochondrial Oxidative Phosphorylation System Function

The oxidative phosphorylation (OXPHOS) system, located on the inner mitochondrial membrane, is responsible for the majority of cellular ATP production. Carnosic acid has been found to rescue mitochondrial function by positively impacting the OXPHOS system. imrpress.com In a mouse model of traumatic brain injury, administration of carnosic acid preserved mitochondrial respiratory function. nih.gov This was associated with a decrease in oxidative damage to mitochondrial proteins, suggesting a direct protective effect on the components of the electron transport chain. nih.gov Specifically, carnosic acid has been shown to reduce the impact on the activity of Complex I and Complex V of the respiratory chain. imrpress.com

Anti-inflammatory Mechanisms

In addition to its effects on mitochondria, carnosic acid exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinase (JNK), are critical signaling cascades that regulate inflammation. Carnosic acid has been widely shown to inhibit the activation of these pathways. mdpi.commdpi.comnih.gov It effectively suppresses the phosphorylation of p38, ERK, and JNK in various cell models stimulated with inflammatory agents like LPS or cytokines. mdpi.comoup.comfrontiersin.org

In studies on rheumatoid arthritis models, carnosic acid suppressed the RANKL-induced activation of JNK and p38. mdpi.com Similarly, in TNF-α-stimulated adipocytes, it attenuated the activation of ERK and JNK. mdpi.com Research using RAW264.7 macrophages revealed that carnosic acid significantly inhibited the LPS-induced phosphorylation of ERK1/2, JNK, and particularly p38. frontiersin.org However, in an allergen-induced mast cell model, carnosic acid did not affect the phosphorylation of MAPK proteins, suggesting its mechanism can be cell-type and stimulus-specific. nih.gov In human periodontal ligament cells, carnosic acid was found to suppress the JNK pathway when stimulated with IL-1β or TNF-α. researchgate.net

| MAPK Protein | Effect of Carnosic Acid | Model System | Reference |

|---|---|---|---|

| p38 | Inhibition of phosphorylation | RAW264.7 macrophages; Cardiomyocytes | oup.comfrontiersin.orgnih.gov |

| ERK1/2 | Inhibition of phosphorylation | 3T3-L1 adipocytes; RAW264.7 macrophages | mdpi.comfrontiersin.org |

| JNK | Inhibition of phosphorylation | 3T3-L1 adipocytes; Osteoclasts; Periodontal ligament cells | mdpi.comresearchgate.netnih.gov |

Inflammasome Pathway Inhibition

The inflammasome is a multi-protein complex that, upon activation, drives the maturation of potent pro-inflammatory cytokines like IL-1β and IL-18. Carnosic acid has emerged as a potent inhibitor of the NLRP3 inflammasome, a key player in many inflammatory diseases. researchgate.netnih.govmdpi.comfrontiersin.org Its inhibitory action targets multiple stages of inflammasome activation.

Carnosic acid has been shown to target both the "priming" and "assembly" steps of NLRP3 inflammasome activation. nih.gov It reduces the expression of NLRP3 itself by blocking the NF-κB activation that primes the system. researchgate.netnih.gov Furthermore, it inhibits the assembly and activation of the inflammasome complex by suppressing the production of mitochondrial reactive oxygen species (ROS), which often serves as a second activation signal. researchgate.netnih.govresearchgate.net Mechanistically, carnosic acid can also interrupt the crucial interaction between NLRP3 and NEK7, a protein required for its activation. nih.gov In vivo studies have confirmed these findings, showing that carnosic acid can alleviate inflammation in mouse models of peritonitis and systemic inflammation through its effects on the NLRP3 inflammasome. nih.gov

Suppression of NLRP3 Inflammasome Activation (Priming and Assembly)

Carnosic acid has been identified as a potent inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines. researchgate.netnih.gov Research indicates that carnosic acid targets both the priming and assembly stages of NLRP3 inflammasome activation. researchgate.netnih.gov It has been shown to reduce the expression of NLRP3 by blocking the activation of NF-κB, a key transcription factor involved in the priming step. researchgate.net Furthermore, carnosic acid inhibits the assembly and subsequent activation of the inflammasome. researchgate.netnih.gov In experimental models, it has been demonstrated to alleviate lipopolysaccharide-induced acute systemic inflammation and monosodium urate-induced peritonitis by targeting the NLRP3 inflammasome. nih.gov In studies on alcoholic hepatosteatosis, carnosic acid was found to inhibit the activation of the P2X7R-NLRP3 inflammasome axis. nih.gov

Inhibition of Mitochondrial ROS Production Contributing to Inflammasome Activation

A key mechanism by which carnosic acid inhibits NLRP3 inflammasome activation is through the suppression of mitochondrial reactive oxygen species (ROS) production. researchgate.netnih.gov Mitochondrial ROS are critical signaling molecules that can trigger the assembly and activation of the NLRP3 inflammasome. researchgate.net Studies have shown that carnosic acid specifically inhibits NLRP3 activation in both human and murine macrophages by suppressing the generation of mitochondrial ROS. researchgate.net In human iPSC-derived microglia, carnosic acid was observed to attenuate mitochondrial ROS production, which is a necessary signal for NLRP3 inflammasome activation. researchgate.net

Disruption of NLRP3-NEK7 Interaction

Carnosic acid has been found to interfere with the critical interaction between the NLRP3 protein and NIMA-related kinase 7 (NEK7). researchgate.netnih.gov The interaction between NLRP3 and NEK7 is a crucial step for the assembly and activation of a functional NLRP3 inflammasome. nih.govelsevierpure.com By interrupting this interaction, carnosic acid effectively inhibits the formation of the active inflammasome complex, thereby preventing the subsequent inflammatory cascade. researchgate.netnih.gov

Suppression of Pro-inflammatory Mediators

Beyond its effects on the NLRP3 inflammasome, carnosic acid also exerts its anti-inflammatory properties by directly suppressing the production and activity of various pro-inflammatory mediators.

Reduction of Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Expression

Carnosic acid has been shown to reduce the production of nitric oxide (NO), a key signaling molecule in inflammation. nih.gov This effect is achieved, at least in part, by downregulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. nih.govoup.com The related compound carnosol has also been shown to markedly reduce lipopolysaccharide (LPS)-stimulated NO production and decrease iNOS mRNA and protein expression in mouse macrophages. nih.govoup.com

Inhibition of Cyclooxygenase-2 (COX-2) and Prostaglandin (B15479496) E2 (PGE2) Production

Research has demonstrated that carnosic acid can inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govconicet.gov.ar Specifically, carnosic acid has been identified as a direct inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme responsible for producing prostaglandin E2 (PGE2). nih.govnih.govresearchgate.net In a human whole-blood assay, carnosic acid blocked PGE2 generation upon stimulation with lipopolysaccharide. nih.govnih.govresearchgate.net This inhibition is selective, as carnosic acid does not significantly affect the activities of COX-1 or the biosynthesis of other prostanoids. nih.govnih.gov

| Enzyme | Effect of Carnosic Acid | Mechanism | References |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Decreased Expression | Suppression of iNOS mRNA and protein levels, leading to reduced Nitric Oxide (NO) production. | nih.gov, oup.com |

| Cyclooxygenase-2 (COX-2) | Inhibition of Activity | Selective inhibition of COX-2 catalyzed prostaglandin biosynthesis. | conicet.gov.ar, nih.gov |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Direct Inhibition | Blocks the terminal step in Prostaglandin E2 (PGE2) synthesis. | nih.gov, nih.gov, researchgate.net |

Decreased Production of Inflammatory Cytokines (IL-1β, IL-6, TNF-α, IL-18)

Carnosic acid has been consistently shown to reduce the production of a range of key inflammatory cytokines. amazonaws.comnih.gov Studies have demonstrated its ability to significantly decrease the protein expression levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in serum and various tissues. researchgate.netresearchgate.net This suppression of cytokine production is mediated through the inhibition of several signaling pathways, including Jun-N-terminal kinase (JNK), nuclear factor κB (NF-κB), and signal transducer and activator of transcription 3 (STAT3). researchgate.netnih.gov In human periodontal ligament cells stimulated with IL-1β or TNF-α, carnosic acid effectively suppressed the release of IL-6. researchgate.netnih.gov

| Cytokine | Observed Effect | Cell/Model System | References |

|---|---|---|---|

| Interleukin-1β (IL-1β) | Decreased Production/Expression | Serum, Tissues, Human Periodontal Ligament Cells | amazonaws.com, nih.gov, researchgate.net, researchgate.net |

| Interleukin-6 (IL-6) | Decreased Production/Expression | Serum, Tissues, Human Periodontal Ligament Cells | amazonaws.com, nih.gov, researchgate.net, researchgate.net, nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Decreased Production/Expression | Serum, Tissues, Human Periodontal Ligament Cells | amazonaws.com, nih.gov, researchgate.net, researchgate.net, nih.gov |

| Interleukin-18 (IL-18) | Decreased Production | Not specified in detail | nih.gov |

Modulation of Specific Immune Cell Responses

Disruption of Macrophage Activation

Carnosic acid (CA) has been shown to exert significant anti-inflammatory effects by modulating macrophage activation. frontiersin.org In murine macrophage cell lines (RAW264.7) stimulated with lipopolysaccharide (LPS), a model for acute inflammation, carnosic acid effectively inhibits the production of key inflammatory mediators. frontiersin.org Research demonstrates that CA significantly suppresses the robust increase of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), downregulates cyclooxygenase-2 (COX-2) protein expression, and reduces the transcriptional levels of inflammatory genes such as Nos2, Tnfα, Cox2, and Mcp1 (monocyte chemotactic protein-1). frontiersin.org

The underlying molecular mechanisms involve the modulation of multiple signaling pathways. An integrated proteomics and bioinformatics analysis revealed that carnosic acid negatively regulates numerous LPS-elicited proteins involved in inflammatory processes. frontiersin.org Specifically, CA has been found to inactivate the IKKβ/IκB-α/NF-κB, ERK/JNK/p38 MAPKs, and FoxO1/3 signaling pathways. frontiersin.org By interrupting these critical pathways, carnosic acid effectively halts the transcription of various inflammatory genes and the subsequent production of cytokines. frontiersin.org Further studies have shown that in bone-marrow-derived macrophages, carnosic acid's anti-inflammatory responses are mediated through the modulation of the toll-like receptor 2 (TLR2) and the MAPK/NF-κB signaling pathway, leading to a decreased expression of TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govresearchgate.net

Table 1: Effects of Carnosic Acid on Macrophage Activation

| Target | Effect of Carnosic Acid | Signaling Pathway Implicated | Cell Model | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | NF-κB, MAPKs, FoxO | RAW264.7 macrophages | frontiersin.org |

| TNF-α Production | Inhibition | NF-κB, MAPKs, FoxO | RAW264.7 macrophages | frontiersin.org |

| COX-2 Expression | Downregulation | NF-κB, MAPKs, FoxO | RAW264.7 macrophages | frontiersin.org |

| IL-6, IL-1β Expression | Inhibition | TLR2, MAPK/NF-κB | Bone-marrow-derived macrophages | nih.gov |

Inhibition of Mast Cell Activity

Carnosic acid has been identified as a potent regulator of mast cell functional responses, which are central to allergic inflammation. oup.com Mast cell activation, typically triggered by allergens via the high-affinity immunoglobulin E (IgE) receptor (FcεRI), results in an early phase of degranulation and a late phase involving the synthesis and release of pro-inflammatory mediators. nih.govsigmaaldrich.com

Research has established that carnosic acid effectively inhibits both phases of mast cell activation. researchgate.net In studies using bone marrow-derived mast cells (BMMCs), CA was shown to dose-dependently inhibit degranulation, as measured by β-hexosaminidase release. oup.com It also significantly curtails the late-phase response by reducing the release of newly synthesized pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, and IL-13. oup.comresearchgate.net

A key mechanistic finding is that carnosic acid directly targets and inhibits the upstream tyrosine kinase Syk. nih.govscholaris.ca The activation of Syk is a critical event immediately following FcεRI aggregation, and its inhibition by CA disrupts the downstream signaling cascade. mdpi.com This disruption prevents the activation of downstream effectors like TAK1 and Akt, as well as the NF-κB signaling pathway, while the phosphorylation of the FcεRI receptor itself and MAPK proteins remains unaltered. sigmaaldrich.com By modulating Syk activation, carnosic acid impairs essential processes for mast cell response, including calcium mobilization and the production of reactive oxygen species (ROS), ultimately suppressing the release of allergic inflammatory mediators. sigmaaldrich.com

Table 2: Effects of Carnosic Acid on Mast Cell Activity

| Process/Mediator | Effect of Carnosic Acid | Mechanism | Cell Model | Reference |

|---|---|---|---|---|

| Degranulation (β-hexosaminidase release) | Inhibition | Direct regulation of Syk activation | Bone marrow-derived mast cells (BMMCs) | oup.com |

| TNF-α, IL-6, IL-13 Release | Inhibition | Modulation of Syk and NF-κB signaling | Bone marrow-derived mast cells (BMMCs) | oup.comresearchgate.net |

| Calcium (Ca2+) Mobilization | Inhibition | Direct regulation of Syk activation | Bone marrow-derived mast cells (BMMCs) | sigmaaldrich.com |

| Reactive Oxygen Species (ROS) Production | Inhibition | Direct regulation of Syk activation | Bone marrow-derived mast cells (BMMCs) | sigmaaldrich.com |

Neuroprotective Mechanisms

Carnosic acid demonstrates neuroprotective properties through a variety of mechanisms, including the attenuation of apoptosis. mdpi.com

Modulation of Neuronal Apoptosis Pathways

A primary mechanism of carnosic acid's neuroprotective effect is its ability to suppress apoptosis by regulating key proteins in the cell death pathway. nih.gov Studies have consistently shown that CA can modulate the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. mdpi.com Specifically, carnosic acid treatment leads to an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax. nih.govfrontiersin.org This shift reverses the reduction in the Bcl-2/Bax ratio often induced by neurotoxic insults, thereby promoting cell survival. mdpi.com

Furthermore, carnosic acid effectively inhibits the activation of executioner caspases, particularly caspase-3. nih.govresearchgate.net In various models of neuronal injury, including those induced by high-fat diets or subarachnoid hemorrhage, administration of carnosic acid significantly reduces the levels of cleaved (active) caspase-3. nih.govfrontiersin.org The compound also counteracts increases in caspase-9 activity, an initiator caspase in the intrinsic apoptotic pathway. nih.gov By preventing the activation of these caspases, carnosic acid blocks the final steps of the apoptotic cascade, protecting neurons from cell death. mdpi.com

Table 3: Regulation of Apoptotic Proteins by Carnosic Acid

| Apoptotic Protein | Effect of Carnosic Acid | Outcome | Model System | Reference |

|---|---|---|---|---|

| Bcl-2 (anti-apoptotic) | Upregulation/Increased Expression | Promotes cell survival | High-fat diet mouse model, SAH rat model | nih.govfrontiersin.org |

| Bax (pro-apoptotic) | Downregulation/Decreased Expression | Inhibits apoptosis | High-fat diet mouse model, SAH rat model | nih.govfrontiersin.org |

| Cleaved Caspase-3 (executioner) | Downregulation/Decreased Expression | Inhibits apoptosis | High-fat diet mouse model, SAH rat model | nih.govfrontiersin.org |

| Caspase-9 (initiator) | Decreased Activity | Inhibits intrinsic apoptotic pathway | High-fat diet/palmitic acid-induced models | nih.gov |

The neuroprotective and anti-apoptotic effects of carnosic acid are also facilitated through its modulation of the SIRT1/p66shc signaling pathway. nih.govnih.gov Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in combating oxidative stress and apoptosis, while p66shc is a protein that promotes mitochondrial ROS production and apoptosis when phosphorylated. nih.govresearchgate.net

Research indicates that carnosic acid can activate this protective pathway. In models of early brain injury following subarachnoid hemorrhage, carnosic acid administration was shown to increase the expression of SIRT1 and decrease the expression of p66shc. frontiersin.orgnih.gov This activation of SIRT1 and concurrent suppression of p66shc is closely associated with the observed reduction in neuronal apoptosis. nih.govfrontiersin.org The anti-apoptotic effects of carnosic acid, including the upregulation of Bcl-2 and downregulation of Bax and cleaved caspase-3, were abolished when a selective SIRT1 inhibitor, sirtinol, was used. frontiersin.org This finding confirms that the SIRT1/p66shc pathway is a key mechanism through which carnosic acid exerts its neuroprotective and anti-apoptotic functions. frontiersin.orgnih.gov In other contexts, it has been shown that CA can reverse the upregulation of miR-34a, a known regulator of SIRT1, suggesting a mechanism for its activating effect. nih.govresearchgate.net

Induction of Autophagy in Neuronal Cells

Carnosic acid has been investigated for its role in inducing autophagy, a critical cellular process for the degradation and recycling of damaged organelles and proteins, within neuronal cells. This process is vital for neuronal homeostasis and survival.

Increase in Microtubule-Associated Protein Light Chain 3 (LC3)-II/I Ratio and Decrease in SQSTM1(p62)

A key indicator of autophagy induction is the conversion of the cytosolic form of Microtubule-Associated Protein Light Chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Concurrently, the levels of sequestosome 1 (SQSTM1/p62), a protein that binds to ubiquitinated proteins and LC3, decrease as it is degraded during the autophagic process. nih.gov

In a study involving neural stem cells (NSCs) subjected to oxidative stress by hydrogen peroxide (H2O2), pretreatment with carnosic acid demonstrated a protective effect by modulating these key autophagy markers. nih.govresearchgate.net The research showed that while H2O2 exposure decreased autophagy, the presence of carnosic acid induced the expression of autophagy-related proteins. nih.govresearchgate.net This was evidenced by a notable increase in the LC3-II/LC3-I ratio and a simultaneous decrease in the expression of p62, indicating the promotion of autophagic flux. nih.govresearchgate.net These findings suggest that carnosic acid can stimulate the autophagic machinery in neural stem cells, particularly under conditions of oxidative stress. nih.gov

Table 1: Effect of Carnosic Acid on Autophagy Markers in Neural Stem Cells under Oxidative Stress

| Marker | Effect of Oxidative Stress (H2O2) | Effect of Carnosic Acid Pretreatment | Implication |

|---|---|---|---|

| LC3-II/LC3-I Ratio | Decrease | Increase | Promotion of autophagosome formation nih.govresearchgate.net |

| SQSTM1(p62) | Increase | Decrease | Enhancement of autophagic degradation nih.govresearchgate.net |

Activation of AMP-Activated Protein Kinase (AMPK) and Inhibition of Mammalian Target of Rapamycin (B549165) (mTOR)

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) signaling pathways are critical regulators of cellular energy homeostasis and autophagy. AMPK acts as a cellular energy sensor; its activation, typically under low energy conditions, promotes catabolic processes like autophagy and inhibits anabolic processes. One of the ways it induces autophagy is by inhibiting the mTOR complex 1 (mTORC1), a major negative regulator of the autophagic process.

Research indicates that carnosic acid can modulate this pathway in neuronal cells. One study found that carnosic acid attenuated mitochondrial damage and oxidative stress in isoflurane-treated neurons through the activation of the AMPK/SIRT1 pathway. researchgate.netajol.info Further studies in other cell types, such as prostate and hepatoma cells, corroborate the ability of carnosic acid to activate AMPK and inhibit the downstream mTOR signaling pathway. mdpi.comnih.govmdpi.com This activation of AMPK and subsequent inhibition of mTOR signaling represents a key molecular mechanism through which carnosic acid can initiate an autophagic response in cells. mdpi.com

Mitigation of Mitochondrial Dysfunction in Neurons

Carnosic acid demonstrates significant neuroprotective effects by addressing mitochondrial dysfunction, a common hallmark of many neurodegenerative conditions. Its actions involve preserving mitochondrial integrity and promoting the generation of new, healthy mitochondria. imrpress.comnih.gov

Modulation of Parkin/PARIS/PGC-1α Pathway Leading to Mitochondrial Biogenesis

A specific mechanism underlying carnosic acid's neuroprotective effect involves the regulation of the Parkin/PARIS/PGC-1α pathway, which is crucial for mitochondrial biogenesis. nih.gov Parkin, an E3 ubiquitin ligase, targets the Parkin-interacting substrate (PARIS) for degradation. nih.gov PARIS, in turn, acts as a transcriptional repressor of peroxisome proliferator-activated receptor-gamma coactivator-1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.govnih.gov

In a study using a neurotoxicity model, the toxin 6-hydroxydopamine (6-OHDA) was shown to increase PARIS protein levels, which consequently decreased the expression of PGC-1α and other genes related to mitochondrial biogenesis. nih.gov Pretreatment with carnosic acid reversed these effects. nih.gov It enhanced the parkin-mediated ubiquitination and subsequent degradation of PARIS. nih.gov This reduction in the PARIS repressor allowed for the increased expression of PGC-1α, thereby promoting the generation of new mitochondria and protecting dopaminergic neurons from degeneration. nih.gov

Table 2: Carnosic Acid's Modulation of the Parkin/PARIS/PGC-1α Pathway

| Molecule | Function | Effect of Neurotoxin (6-OHDA) | Effect of Carnosic Acid Treatment |

|---|---|---|---|

| Parkin | E3 ligase; promotes PARIS degradation | - | Enhances activity nih.gov |

| PARIS | Transcriptional repressor of PGC-1α | Increased expression | Decreased expression (promotes degradation) nih.gov |

| PGC-1α | Master regulator of mitochondrial biogenesis | Decreased expression | Increased expression nih.gov |

| Result | | Impaired mitochondrial biogenesis | Enhanced mitochondrial biogenesis nih.gov |

Regulation of Neurotrophic Factors

Neurotrophic factors are proteins essential for the growth, survival, and differentiation of neurons. Carnosic acid has been shown to positively influence the production of these critical molecules.

Studies have demonstrated that carnosic acid can markedly enhance the synthesis of Nerve Growth Factor (NGF). nih.govjst.go.jpnih.gov In experiments using T98G human glioblastoma cells, treatment with carnosic acid led to a significant increase in NGF production. jst.go.jpnih.gov

Furthermore, the impact of carnosic acid extends to other crucial neurotrophic factors. In an in vivo study with ovariectomized mice, carnosic acid treatment was found to boost the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus and prefrontal cortex. researchgate.net This upregulation of both NGF and BDNF highlights a significant mechanism by which carnosic acid can support neuronal health and resilience. nih.govresearchgate.net

Increase in Brain-Derived Neurotrophic Factor (BDNF)

Carnosic acid has demonstrated the ability to influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and growth. mdpi.com In a study involving ovariectomized mice, a model often used to study post-menopausal cognitive changes, treatment with carnosic acid reversed the suppression of BDNF. nih.govresearchgate.net This effect was observed in the hippocampus and prefrontal cortex, brain regions crucial for learning and memory. researchgate.net

Furthermore, in a cellular model using SH-SY5Y cells, carnosic acid was shown to restore the expression of synaptic proteins, including BDNF, which had been diminished by amyloid-β, a peptide implicated in Alzheimer's disease. nih.gov This suggests that carnosic acid may counteract some of the detrimental effects of amyloid-β on neuronal health by bolstering BDNF levels.

Enhancement of Nerve Growth Factor (NGF) Production (Nrf2-Dependent and -Independent Mechanisms)

Carnosic acid has been found to promote the synthesis of Nerve Growth Factor (NGF), a neurotrophin vital for the development and maintenance of nerve tissue. nih.gov This effect has been observed in human T98G glioblastoma cells. nih.govnih.gov

The mechanism behind this NGF induction involves the transcription factor Nrf2. nih.gov Carnosic acid treatment leads to the nuclear accumulation of Nrf2 and the activation of its target genes, such as heme oxygenase 1 (HO-1) and thioredoxin reductase 1 (TXNRD1). nih.gov Studies have shown that knocking down Nrf2 significantly reduces both the baseline and carnosic acid-induced expression of the NGF gene. Conversely, inhibiting Keap1, a protein that suppresses Nrf2, enhances NGF gene expression even without carnosic acid. nih.gov This Nrf2-dependent induction of NGF by carnosic acid has also been confirmed in normal human astrocytes. nih.gov

Interestingly, carnosic acid can also differentiate PC12 cells through a mechanism independent of Nrf2. It achieves this by activating Erk1/2 via the TrkA nerve growth factor receptor. nih.gov

Modulation of Synaptic Plasticity and Neurite Growth

Increase in Synapse Formation

Preclinical studies suggest a positive role for carnosic acid in promoting the formation of synapses, the crucial connections between neurons. Research indicates that carnosic acid can increase the number of synapses, which is a fundamental aspect of cognitive function and brain health. alzdiscovery.org In cellular models of Alzheimer's disease, carnosic acid has been shown to restore the expression of key synaptic proteins like postsynaptic density protein-95 (PSD-95) and synaptophysin, which are often reduced by the presence of amyloid-β. nih.gov

Enhancement of Apolipoprotein E Receptor 2 (ApoER2) Expression and Reelin Signaling Pathway Activation

Carnosic acid has been shown to counteract the negative effects of the Apolipoprotein E4 (ApoE4) allele, a significant genetic risk factor for late-onset Alzheimer's disease. mdpi.comnih.gov The ApoE4 protein inhibits the recycling of Apolipoprotein E Receptor 2 (ApoER2) to the cell surface, making neurons unresponsive to Reelin, a protein crucial for synaptic plasticity. mdpi.comnih.govmdpi.com

Research has demonstrated that carnosic acid enhances the binding of sorting nexin 17 (SNX17) to ApoER2. nih.gov This action effectively blocks the inhibitory binding of ApoE4 and promotes the recycling of ApoER2 to the cell membrane. mdpi.comnih.gov The increased presence of ApoER2 on the cell surface allows Reelin to bind and activate its signaling pathway. mdpi.comnih.govresearchgate.net This activation leads to increased phosphorylation of the N-methyl-D-aspartate receptor (NMDAR) and cAMP-response element-binding protein (CREB), as well as increased expression of Gria2, ultimately promoting neurite growth. nih.govresearchgate.net

Protection against Oxidative Stress and Excitotoxicity in Neuronal Models

Carnosic acid demonstrates significant neuroprotective effects against oxidative stress and excitotoxicity in various neuronal models. nih.govmdpi.com Its primary mechanism of action involves the activation of the Keap1/Nrf2 transcriptional pathway. nih.govmdpi.comnih.gov This pathway leads to the production of a range of cytoprotective proteins and antioxidant enzymes. mdpi.comnih.gov

In cultured rodent and human induced pluripotent stem cell-derived neurons, carnosic acid has shown protective effects against cyanide-induced toxicity. nih.gov It has also been found to protect immature cortical neurons from oxidative damage caused by glutamate (B1630785) and rotenone. nih.gov Furthermore, carnosic acid protects PC12h cells from glutamate-induced oxidative stress by activating the Keap1/Nrf2 pathway. nih.gov

The protective mechanism involves the induction of enzymes involved in glutathione (GSH) metabolism, a potent cellular antioxidant. nih.gov Carnosic acid also upregulates other phase 2 enzymes like NAD(P)H-quinone oxidoreductase 1 and aldehyde dehydrogenase. nih.gov In models of light-induced retinal degeneration, carnosic acid protected retinal cells by inducing antioxidant phase 2 enzymes and reducing the formation of hyperoxidized peroxiredoxin 2. arvojournals.org

Table 1: Effects of Carnosic Acid on Oxidative Stress Markers in Neuronal Models

| Model System | Insult | Key Findings |

|---|---|---|

| Immature cortical neurons | Glutamate, Rotenone | Protected neurons from cell death. nih.gov |

| PC12h cells | Glutamate | Protected cells via Nrf2 pathway activation. nih.gov |

| Cultured rodent and human iPSC-derived neurons | Cyanide | Demonstrated neuroprotective effects. nih.gov |

| Retinal cell lines (ARPE-19, 661W) | Hydrogen Peroxide | Protected against H2O2-induced toxicity. arvojournals.org |

| Rat model | Light-induced retinal degeneration | Improved outer nuclear layer thickness and ERG activity. arvojournals.org |

Alleviation of Brain Injury and Neurodegeneration in Preclinical Models